d-Mannopyranosyl tms ether
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H20O6Si |
|---|---|
Molecular Weight |
252.34 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(hydroxymethyl)-6-trimethylsilyloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3/t5-,6-,7+,8+,9?/m1/s1 |
InChI Key |
HCWAILZFCRLWPS-PPRREVKSSA-N |
Isomeric SMILES |
C[Si](C)(C)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of D Mannopyranosyl Silyl Ethers
D-Mannopyranosyl Silyl (B83357) Ethers as Glycosyl Donors in Stereoselective O-Glycosylation
The formation of 1,2-cis-glycosidic linkages, such as those in β-mannosides, is notoriously difficult due to opposing anomeric and steric effects. D-Mannopyranosyl silyl ethers serve as effective precursors to highly reactive intermediates that can be manipulated to achieve stereoselective O-glycosylation.
Activation Protocols for D-Mannopyranosyl Silyl Donors (e.g., Trimethylsilyl (B98337) Trifluoromethanesulfonate (TMSOTf)-Mediated)
Anomeric silyl ethers are activated by Lewis acids, with trimethylsilyl trifluoromethanesulfonate (TMSOTf) being a common and powerful promoter. The activation mechanism involves the reaction of the anomeric silyl ether with TMSOTf. This process generates a highly reactive glycosyl triflate intermediate and a stable byproduct, hexamethyldisiloxane (TMS-O-TMS).
The general activation process can be depicted as follows: Mannose-OTMS + TMSOTf → Mannose-OTf + (TMS)₂O
This activation is efficient and proceeds under mild conditions, making it compatible with a wide range of protecting groups and acceptor substrates. The in situ generation of the glycosyl triflate is a key step that initiates the glycosylation cascade. The effectiveness of TMSOTf is also noted in accelerating traditional glycosylation methods like the Koenigs-Knorr reaction, highlighting its role as a potent catalyst. nih.govnih.govchemicalbook.com
Unraveling the Mechanistic Pathways Governing Anomeric Stereocontrol in D-Mannosylation
The stereochemical outcome of D-mannosylation is governed by a complex interplay of factors that influence the reaction's mechanistic pathway. The reaction can proceed through a continuum of mechanisms, ranging from a bimolecular nucleophilic substitution (SN2) to a unimolecular (SN1) pathway. nih.govacs.orgnih.gov The former typically leads to inversion of stereochemistry at the anomeric center, while the latter involves a planar oxocarbenium ion intermediate that can be attacked from either face.
Factors Influencing α- and β-Selectivity: Steric, Electronic, and Solvent Effects
The preferential formation of either the α- or β-mannoside is highly dependent on several interconnected factors:
Electronic Effects : The electronic properties of protecting groups modify the reactivity of the glycosyl donor. Electron-withdrawing groups tend to "disarm" the donor, making it less reactive, while electron-donating groups "arm" it. Silyl ethers are generally considered less electron-withdrawing than benzyl (B1604629) ethers, thus increasing the donor's reactivity. nih.govbeilstein-journals.org This modulation of reactivity can shift the mechanistic balance. A more reactive donor may favor a dissociative (SN1-like) pathway, whereas a less reactive one might proceed via an associative (SN2-like) mechanism. Distal electron-withdrawing groups can destabilize the oxocarbenium ion intermediate, favoring an SN2-like pathway and thus influencing stereoselectivity. mdpi.com
Solvent Effects : The choice of solvent has a profound impact on the stereoselectivity of glycosylation. Solvents influence the stability of charged intermediates and the nature of the ion pairs formed during the reaction. scholaris.cacdnsciencepub.comacs.org Generally, non-polar, ether-based solvents like diethyl ether (Et₂O) or dioxane can favor the formation of α-glycosides (1,2-cis products for glucose). In contrast, more polar and coordinating solvents like acetonitrile (MeCN) can promote the formation of β-glycosides by stabilizing the reactive intermediates and influencing the equilibrium between covalent species and ion pairs. scholaris.cacdnsciencepub.comacs.org The solvent can also affect the reaction rate, with reactions in dichloromethane (B109758) (DCM) often proceeding faster than in Et₂O or MeCN. cdnsciencepub.com
Table 1: Influence of Protecting Groups on Mannosylation Stereoselectivity
| Donor Protecting Group (PG) | Acceptor | Conditions | Product Ratio (α:β) | Reference |
|---|---|---|---|---|
| 2-O-Bn, 3-O-TBDMS, 4,6-O-benzylidene | Primary Alcohol | Pre-activation with Tf₂O | 1.8 : 1 | nih.gov |
| 2-O-Bn, 3-O-Bn, 4,6-O-benzylidene | Primary Alcohol | Pre-activation with Tf₂O | Solely β | nih.gov |
| 2-O-Propargyl, 3-O-TBDMS, 4,6-O-benzylidene | Primary Alcohol | Pre-activation with Tf₂O | High β-selectivity | nih.gov |
| 2,3-O-Acetonide | Primary Alcohol | Bis-thiourea catalyst | 1 : 32 | nih.gov |
| 2,3-O-Acetonide | Primary Alcohol | TMSOTf | Majorly α | nih.gov |
Probing Reaction Intermediates: Oxocarbenium Ions and Glycosyl Triflate Species
The mechanism of mannosylation involves several highly reactive and often transient intermediates. Understanding the structure and behavior of these species is key to controlling the reaction.
Glycosyl Triflate Species : Following activation of the silyl ether donor with TMSOTf, a covalent glycosyl triflate is formed. figshare.com This species exists in equilibrium with other intermediates. Advanced NMR techniques, such as low-temperature NMR and exchange NMR (CEST, EXSY), have been instrumental in detecting and characterizing these fleeting species. figshare.comnih.govnih.gov For mannosyl donors, an α-glycosyl triflate is often the most readily observable intermediate. nih.gov However, this α-triflate is in rapid equilibrium with a less stable but more reactive β-glycosyl triflate. nih.govacs.org The stereochemical outcome often depends on which of these triflate anomers reacts with the acceptor and at what relative rate, a scenario often described by the Curtin-Hammett principle. nih.gov
Oxocarbenium Ions : Glycosyl triflates can dissociate to form ion pairs, which can further dissociate into solvent-separated ion pairs and ultimately a "free" glycosyl oxocarbenium ion. nih.govacs.orgnih.gov These oxocarbenium ions are extremely reactive, with estimated lifetimes in the picosecond range. acs.org The structure and conformation of the oxocarbenium ion are critical. For pyranoses, they are thought to adopt half-chair conformations. The incoming nucleophile attacks this intermediate, and the stereoselectivity is influenced by the relative stability of the different conformations and the trajectory of the attack. researchgate.net While often invoked, the existence of a long-lived, free oxocarbenium ion as the primary reacting species is considered an extreme end of the mechanistic spectrum in most glycosylation reactions. nih.govacs.orgacademie-sciences.fr
Kinetic and Physical Organic Studies in Glycosylation Reactions
Kinetic studies provide quantitative insight into the reaction mechanisms. A powerful tool for distinguishing between associative (SN2-like) and dissociative (SN1-like) pathways is the measurement of kinetic isotope effects (KIEs). nih.govwikipedia.org
Studies using ¹³C KIEs at the anomeric position have been applied to mannosylation reactions. nih.gov The results indicate that the formation of β-mannosides often proceeds with a significant KIE, consistent with an associative (SN2-like) displacement of the intermediate glycosyl triflate. In contrast, the formation of the α-mannoside sometimes shows a KIE close to unity, which is strongly suggestive of a more dissociative mechanism that approaches the intermediacy of a glycosyl oxocarbenium ion. nih.gov These findings highlight that the α- and β-anomers can be formed through distinct mechanistic pathways from the same set of starting materials.
Furthermore, α-deuterium kinetic isotope effects have been used to probe the extent of oxocarbenium ion character in the transition state of β-mannosylation reactions. figshare.comresearchgate.net
Participation of D-Mannopyranosyl Silyl Ethers in C-Glycosylation and S-Glycosylation Reactions
The reactive intermediates generated from D-mannopyranosyl silyl ethers can be trapped by nucleophiles other than alcohols, leading to the formation of C-glycosides and S-glycosides.
C-Glycosylation : C-glycosides are important O-glycoside mimics with enhanced stability towards enzymatic hydrolysis. The reaction of activated mannosyl donors with carbon-based nucleophiles, such as silyl enol ethers or allyltrimethylsilane, can produce C-glycosides stereoselectively. researchgate.netnih.govnih.govsemanticscholar.org Interestingly, the stereochemical outcome of C-glycosylation does not always parallel that of O-glycosylation. For instance, a 3-O-silyl mannopyranosyl donor, which can give poor selectivity in O-glycosylation, has been shown to provide excellent β-selectivity in reactions with C-nucleophiles. nih.gov The stereoselectivity in C-glycosylation is often explained by the preferential attack of the nucleophile on a specific face of the intermediate oxocarbenium ion, where eclipsing interactions with the C2-H2 bond can be the main stereodetermining factor. nih.gov
S-Glycosylation : S-glycosides are also valuable synthetic intermediates and biologically active molecules. Thiol nucleophiles can react with activated mannosyl donors to form thioglycosidic bonds. The general procedure involves the activation of the donor, such as a silyl ether, to form the glycosyl triflate or oxocarbenium ion, which is then trapped by a thiol. The principles of stereocontrol are similar to those in O-glycosylation, although the stronger nucleophilicity of thiols can influence the reaction mechanism and outcome.
Table 2: C-Glycosylation Reactions with Mannosyl Donors
| Donor Protecting Groups | Nucleophile | Product Ratio (α:β) | Reference |
|---|---|---|---|
| 2-O-Bn, 3-O-TBDMS, 4,6-O-benzylidene | Allyltrimethylsilane | Excellent β-selectivity | nih.gov |
| 2-O-Bn, 3-O-Ac, 4,6-O-benzylidene | Allyltrimethylsilane | 89 : 11 | nih.gov |
| 2-O-Bn, 3-deoxy, 4,6-O-benzylidene | Allyltrimethylsilane | Solely β | nih.gov |
Utilization of D-Mannopyranosyl Silyl Ether Precursors for C-Glycoside Formation
The formation of C-glycosides from D-mannopyranosyl silyl ether precursors is a key strategy for synthesizing hydrolytically stable mimics of O-glycosides. These analogs are crucial for studying biological processes and for the development of therapeutic agents. The stereochemical outcome of C-glycosylation reactions is often dependent on the reaction conditions and the nature of the nucleophile.
Research has shown that the reaction of C-nucleophiles with 2-O-benzyl-4,6-O-benzylidene-protected mannopyranosyl thioglycosides is highly stereoselective, preferentially yielding β-C-glycosides. nih.gov This stereoselectivity is attributed to the preferential attack of the nucleophile on the face of the intermediate glycosyl oxocarbenium ion opposite to the C2-H2 bond, where eclipsing interactions are minimized. nih.gov
A study involving the intramolecular Sakurai reaction of a 4,6-O-benzylidene protected mannopyranosyl donor provided strong evidence for the existence of a mannosyl oxocarbenium ion intermediate. nih.gov Activation of the donor at low temperatures resulted in the formation of both cis- and trans-fused tricyclic products, which is best explained by the involvement of a glycosyl oxocarbenium ion reacting through a boat conformation. nih.gov Competition experiments further indicated that β-C-mannosylation proceeds through a dissociative, SN1-like mechanism. nih.gov
The use of bulky silyl ethers at the O-3 position of mannosyl donors can diminish the selectivity of glycosylation reactions. nih.gov To counteract this, the use of a 2-O-propargyl ether has been shown to enhance diastereoselectivity, which is thought to be a combination of its minimal steric bulk and its moderately disarming electronic nature. nih.govresearchgate.net
Table 1: C-Glycosylation Reactions Utilizing D-Mannopyranosyl Silyl Ether Precursors
| Donor | Nucleophile | Product(s) | Stereoselectivity (α:β) | Yield (%) | Reference |
| 2-O-Benzyl-3-O-TBDMS mannosyl donor | Pentenyl glycoside acceptor | C-glycoside | 1.8:1 | 77 | nih.gov |
| 2-O-TBDMS-3-O-benzyl donor | Pentenyl glycoside acceptor | C-glycoside | 1:3 | 72 | nih.gov |
| 4,6-O-Benzylidene-protected mannopyranosyl donor with 2-O-silylmethylallyl ether | Intramolecular (Sakurai reaction) | cis- and trans-fused tricyclic products | - | - | nih.gov |
Synthetic Routes to D-Mannopyranosyl Thioglycosides and Related Sulfur Analogs
Thioglycosides are valuable intermediates in glycosylation chemistry due to their stability and their ability to be activated under specific conditions. Synthetic routes to D-mannopyranosyl thioglycosides often involve the displacement of a suitable leaving group at the anomeric center with a sulfur nucleophile. Silyl ethers can play a role in protecting the hydroxyl groups during these transformations.
A common method for the preparation of thiols, which can then be used to form thioglycosides, is the SN2 reaction of an alkyl halide with the hydrosulfide anion (-SH). libretexts.org To avoid the formation of sulfide byproducts, thiourea can be used as the nucleophile, followed by hydrolysis. libretexts.org
In the context of D-mannose, a synthetic route has been designed to produce sulfur-containing monosaccharide derivatives. mdpi.comresearchgate.netsciforum.net This involves convenient hydroxyl protection, functionalization of the anomeric carbon, and subsequent introduction of sulfur via an SN2 mechanism followed by cyclization. mdpi.comresearchgate.netsciforum.net
Furthermore, a synthetic pathway starting from a readily available d-mannosyl thioglycoside has been developed to access orthogonally protected l-hexose thioglycosides through C-5 epimerization. mdpi.com This strategy utilizes an elimination-hydroboration-oxidation sequence. mdpi.com
Table 2: Synthesis of D-Mannopyranosyl Thioglycosides and Analogs
| Starting Material | Reagents | Product | Key Transformation | Reference |
| D-mannose derivative with a leaving group at C-4 | Sulfur anion | Thiosugar | SN2 displacement and cyclization | mdpi.com |
| Phenyl α-1-thio-d-mannoside derivative | 1. Dibutyltin oxide, Toluene; 2. BnBr, CsF; 3. BzCl, Pyridine (B92270) | 2-O-benzoyl-3-O-benzyl protected thioglycoside | Stannylene acetal formation and subsequent protection | mdpi.com |
| Alkyl halide | Hydrosulfide anion (-SH) | Thiol | SN2 reaction | libretexts.org |
| Alkyl halide | Thiourea, then aqueous base | Thiol | SN2 reaction and hydrolysis | libretexts.org |
Intramolecular Transformations and Rearrangements Involving Silyl Ethers
Silyl ethers on the D-mannopyranose ring can participate in intramolecular reactions, leading to cyclization products or rearrangements through silyl group migration. These transformations are often driven by the formation of thermodynamically stable products and are influenced by steric and electronic factors within the molecule.
Cyclization Reactions and Anhydrosugar Formation
Anhydrosugars are formed by the intramolecular loss of a water molecule from a sugar, creating an additional ring. researchgate.net The formation of these structures from silyl-protected mannopyranose derivatives can occur under various conditions. For instance, base-mediated intramolecular nucleophilic substitution of a 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride has been shown to yield a cyclized product, which upon deprotection affords 1,4-anhydro-α-D-mannopyranose. chemrxiv.org
The nucleophilicity of a hydroxyl group is crucial for these cyclization reactions. An attempt to form a 1,4-anhydrosugar from a 4-hydroxy thiomannoside with deactivating benzoate protecting groups failed, presumably because the 4-hydroxyl group was not sufficiently nucleophilic to effect the cyclization. chemrxiv.org
In a different approach, neutralization of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-mannopyranose oxalate under aqueous conditions led to the formation of 2-acetamido-1,4,6-tri-O-acetyl-2-deoxy-α-D-mannopyranose. nih.gov This highlights the potential for intramolecular rearrangements and cyclizations depending on the specific functional groups present.
Migration of Silyl Groups within the D-Mannopyranose Ring System
Silyl group migration is a well-documented phenomenon in carbohydrate chemistry and can occur under both acidic and basic conditions. This process involves the intramolecular transfer of a silyl group from one hydroxyl group to another. In the context of the D-mannopyranose ring, the presence of bulky silyl groups can influence not only reactivity but also the conformation of the pyranose ring itself. researchgate.net
Base-promoted isomerization of 3,4,6-tri-O-benzyl-d-mannopyranose derivatives with a bulky triisopropylsilyl (TIPS) group at either the O-1 or O-2 position has been studied. nih.gov The presence of the bulky TIPS group was found to favor the isomerization to d-fructofuranose derivatives, where the silyl group occupies a less sterically hindered primary position. nih.gov The highest yield of the fructofuranose derivative (33%) was achieved when 3,4,6-tri-O-benzyl-2-O-triisopropylsilyl-d-mannopyranose was treated with sodium methoxide in methanol. nih.gov
Problems with silyl group migration were anticipated in the synthesis of 3-O-silyl compounds, leading to a synthetic strategy where the silyl group was introduced after other protecting groups. nih.gov This underscores the importance of considering the potential for silyl group migration when designing synthetic routes for complex carbohydrate molecules.
The Brook rearrangement, which involves the intramolecular migration of a silicon atom from carbon to oxygen, is a fundamental process in organosilicon chemistry. gelest.com This rearrangement is driven by the formation of a strong silicon-oxygen bond at the expense of a weaker silicon-carbon bond. gelest.com While not a direct migration between two oxygen atoms, the principles of this rearrangement highlight the thermodynamic driving forces that can influence silyl group migrations in general.
Advanced Applications of D Mannopyranosyl Silyl Ethers in Complex Carbohydrate Synthesis
Strategic Building Blocks for Oligosaccharide Assembly
The selective protection of D-mannose hydroxyls with silyl (B83357) ethers provides key synthetic intermediates, or building blocks, for the assembly of manno-oligosaccharides. wiley-vch.de The ability to introduce and remove silyl groups under specific and often mild conditions, orthogonal to other protecting groups like benzoates or benzyl (B1604629) ethers, is fundamental to this approach. acs.orgbeilstein-journals.org For example, bulky silyl ethers such as TBDPS preferentially protect the sterically less hindered primary 6-OH group of a mannoside, leaving the secondary hydroxyls available for glycosylation. rsc.orgrsc.org This regioselectivity is a cornerstone of many synthetic strategies. rsc.orgnumberanalytics.com
Convergent and Linear Synthesis Paradigms for D-Mannooligosaccharides
The synthesis of D-mannooligosaccharides can be approached through two primary paradigms: linear and convergent synthesis. nih.govdiva-portal.org Silyl-protected mannosyl building blocks are integral to both methodologies.
Linear synthesis involves the sequential, one-by-one addition of monosaccharide units to a growing oligosaccharide chain. diva-portal.org In this approach, a mannosyl acceptor with a single free hydroxyl group is reacted with a mannosyl donor. Silyl ethers are often used as temporary protecting groups to expose this single hydroxyl at the appropriate stage. For instance, a common strategy involves using a silyl ether at a specific position (e.g., C-3) while other positions are protected with more permanent groups (e.g., benzyl ethers). Selective removal of the silyl ether unmasks the hydroxyl group, which then acts as an acceptor for the next glycosylation. This process is repeated to elongate the chain.
Convergent synthesis involves the preparation of smaller oligosaccharide fragments, which are then coupled together to form the final, larger molecule. nih.govacs.org This approach is generally more efficient for constructing large oligosaccharides as it reduces the number of steps in the longest linear sequence. diva-portal.orgdtu.dk Here, silyl ethers play a critical role in the preparation of the oligosaccharide fragments. For example, a disaccharide donor might be synthesized and then coupled with a disaccharide acceptor. Silyl ethers can be used to protect specific hydroxyls on either fragment, ensuring that the coupling occurs at the desired position. A study on the synthesis of β-(1→3)-D-glucans utilized a pre-activation-based iterative glycosylation with a disaccharide as the key building block, showcasing a convergent strategy that can be adapted for manno-oligosaccharides. acs.org
The choice between a linear and convergent strategy often depends on the target molecule's complexity and the efficiency of the key coupling reactions.
Construction of Branched D-Mannooligosaccharide and Dendritic Architectures
Many biologically important mannans, such as the core of N-glycans, feature branched structures. The synthesis of these complex architectures requires mannosyl building blocks with two or more hydroxyl groups available for simultaneous or sequential glycosylation. Silyl ethers are instrumental in creating these crucial branching points. nih.govbeilstein-journals.org
A common strategy involves the use of a mannoside acceptor protected with a combination of permanent (e.g., benzyl) and temporary (e.g., silyl) protecting groups. For instance, to create a branch point at the C-3 and C-6 positions, a mannoside can be synthesized with free hydroxyls at these positions, while C-2 and C-4 are protected. One approach to such a building block involves the benzylation of a mannoside followed by the removal of tert-butyldimethylsilyl (TBDMS) ethers to yield a diol acceptor. nih.gov
This diol can then undergo a double glycosylation reaction with a suitable mannosyl donor to create the branched structure. beilstein-journals.org The synthesis of a branched Man5 oligosaccharide has been achieved using this type of strategy, assembling the structure from the reducing end to the non-reducing end via a branched trisaccharide intermediate. nih.gov
Furthermore, silyl-protected mannose derivatives are key components in the synthesis of dendritic architectures , which are highly branched, tree-like molecules. tandfonline.com In one example, an azide-modified α-D-mannopyranoside was protected with a tert-butyldiphenylsilyl (TBDPS) group. tandfonline.com This silylated mannose unit was then attached to a dendritic scaffold using copper-catalyzed "click chemistry." tandfonline.com The silyl ethers were subsequently removed under basic conditions to yield the final mannose-functionalized dendritic ligand, designed for targeting dendritic cells of the immune system. tandfonline.com
Contribution to Complex Glycoconjugate Synthesis
Glycoconjugates—biomolecules where carbohydrates are linked to proteins or lipids—are vital for countless biological processes. D-mannopyranosyl silyl ethers are essential intermediates in the chemical synthesis of these complex molecules, including neoglycoconjugates, glycopeptides, and natural products.
Integration into Neoglycoconjugate and Glycopeptide Synthesis
Neoglycoconjugates are synthetic constructs that mimic natural glycoconjugates and are used to study carbohydrate-protein interactions. Silyl ethers are employed in strategies designed to be compatible with sensitive functional groups. For example, in the synthesis of azidooctyl mannosides (precursors for neoglycoconjugates), a protecting group strategy based solely on esters, acetals, and silyl ethers was developed to avoid benzyl ethers, which are incompatible with the azide (B81097) group. beilstein-journals.org In one synthesis, a silylated disaccharide was prepared, desilylated using HF-pyridine, and then further glycosylated to form a trimannoside, which could be elaborated into fluorescent glycoconjugates. beilstein-journals.org
Glycopeptides , peptides bearing covalently attached glycan chains, are another important class of glycoconjugates. The synthesis of O-glycosylated peptides, where the glycan is attached to a serine or threonine residue, often utilizes amino acid building blocks with the glycan pre-installed. Novel strategies for synthesizing these building blocks have been developed using acid-labile protecting groups, including silyl ethers, which allows for a single deprotection step at the end of solid-phase peptide synthesis. researchgate.netrsc.org While these methods simplify the synthesis, their application has so far been demonstrated primarily with smaller glycans. rsc.org The use of silyl ether-based linkers for the solid-phase synthesis of glycopeptides has also been explored. acs.org
Role in Total Synthesis Strategies of Biologically Relevant Natural Products
The total synthesis of complex, biologically active natural products containing mannose residues frequently relies on the strategic use of silyl ether protecting groups. Their stability under a range of reaction conditions, coupled with their selective removal, makes them invaluable. universiteitleiden.nl
A prominent example is the synthesis of Glycosylphosphatidylinositol (GPI) anchors, which moor proteins to cell membranes. The synthesis of the GPI anchor from Trypanosoma cruzi required a strategy that avoided benzyl ethers due to the presence of unsaturated fatty acids in the lipid portion. nih.gov One successful strategy employed fluoride-labile TBDMS ethers as permanent protecting groups on both primary and secondary hydroxyls of the mannose and inositol (B14025) moieties. nih.gov Similarly, the synthesis of a GPI anchor from Trypanosoma brucei involved the rapid assembly of the oligosaccharide core where the reactivity of building blocks was tuned, in part, through the use of silyl ethers. cam.ac.uk
In the synthesis of other natural products, silyl ethers are used for temporary protection during key transformations. For example, during the synthesis of altohyrtin C (spongistatin 2), a potent antitumor agent, a triethylsilyl (TES) ether was used to protect a hydroxyl group during a multi-step sequence that included an oxidation reaction. researchgate.net The synthesis of the antibiotic ramoplanin (B549286) also involved intermediates where hydroxyl groups were protected as silyl ethers during the construction of the polyketide framework. nih.gov These examples underscore the critical role of silyl-protected mannose derivatives in achieving the total synthesis of complex and significant natural products.
Theoretical and Computational Studies on D Mannopyranosyl Silyl Ether Chemistry
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations
Quantum mechanical and molecular dynamics simulations offer a detailed, atomistic view of chemical processes, providing insights that are often inaccessible through experimental means alone. nih.govresearchgate.net These computational techniques are particularly well-suited to the study of flexible and reactive species like d-mannopyranosyl silyl (B83357) ethers and their derivatives.
Computational Elucidation of Reaction Mechanisms and Transition State Structures
The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. d-nb.infobeilstein-journals.org The outcome of a glycosylation reaction is dictated by the intricate interplay of various factors, including the nature of the glycosyl donor, acceptor, and promoter, as well as the reaction conditions. Computational chemistry, particularly density functional theory (DFT), has been instrumental in mapping the potential energy surfaces of glycosylation reactions, identifying key intermediates and transition states that determine the reaction pathway. researchgate.netnih.gov
For d-mannopyranosyl silyl ethers, computational studies can elucidate the mechanistic details of their activation and subsequent reaction with a glycosyl acceptor. These reactions can proceed through a spectrum of mechanisms, ranging from a dissociative S_N_1-like pathway, involving a discrete oxocarbenium ion intermediate, to an associative S_N_2-like pathway with a single transition state. nih.gov QM calculations can determine the relative energies of these competing pathways.
Key areas of investigation include:
Oxocarbenium Ion Intermediates: The formation and stability of the mannosyl oxocarbenium ion are critical in S_N_1-type glycosylations. researchgate.netnih.gov QM calculations can model the structure and energy of this high-energy intermediate, revealing how silyl ether protecting groups influence its stability and conformational preferences. researchgate.net
Transition State Geometries: For S_N_2-like reactions, QM methods can precisely calculate the geometry and energy of the transition state, providing insights into the factors that favor either α- or β-glycoside formation. The influence of the bulky trimethylsilyl (B98337) (TMS) groups on the accessibility of the anomeric center can be quantitatively assessed.
Solvent Effects: The surrounding solvent can significantly impact the reaction mechanism. researchgate.net QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the reactive core with high-level QM and the solvent with a classical force field, can provide a more realistic model of the reaction environment. tsukuba.ac.jp
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Acceptor | 0.0 |
| α-Oxocarbenium Ion | Planar intermediate, α-face exposed | +15.2 |
| β-Oxocarbenium Ion | Planar intermediate, β-face exposed | +16.5 |
| S_N_2 Transition State (α-attack) | Associative pathway to α-glycoside | +20.1 |
| S_N_2 Transition State (β-attack) | Associative pathway to β-glycoside | +22.8 |
Conformational Landscape Analysis of D-Mannopyranosyl Silyl Ether Derivatives
The three-dimensional shape of a glycosyl donor plays a crucial role in determining its reactivity and the stereochemical outcome of the glycosylation. researchgate.netacademie-sciences.fr D-mannopyranose and its derivatives are conformationally flexible, and the presence of bulky silyl ether groups can significantly alter the conformational equilibrium of the pyranose ring. academie-sciences.fr Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of these molecules over time. nih.govnih.govnih.gov
MD simulations can reveal the preferred conformations of d-mannopyranosyl silyl ethers in solution, providing a dynamic picture of the molecule's behavior. This information is critical for understanding how the conformation of the glycosyl donor influences the accessibility of the anomeric center to the incoming nucleophile. For instance, the presence of bulky silyl groups might favor a particular chair or skew-boat conformation that predisposes the molecule to either α- or β-glycosylation. researchgate.netacademie-sciences.fr
Furthermore, advanced simulation techniques, such as umbrella sampling or metadynamics, can be employed to calculate the free energy profile of conformational changes, providing a quantitative measure of the relative stability of different conformers. researchgate.net
| Conformer | Description | Relative Population (%) | Key Dihedral Angles (Illustrative) |
|---|---|---|---|
| 4C1 | Chair conformation | 85 | φ ≈ 60°, ψ ≈ 180° |
| 1C4 | Alternative chair conformation | 5 | φ ≈ 180°, ψ ≈ 60° |
| B2,5 | Boat conformation | 7 | φ ≈ 0°, ψ ≈ 120° |
| Other | Skew-boat and other conformations | 3 | - |
Predictive Modeling for Reactivity and Stereoselectivity in D-Mannosylation
Building upon the fundamental insights gained from QM and MD simulations, predictive modeling aims to develop computational tools that can forecast the outcome of d-mannosylation reactions. This has the potential to accelerate the discovery and optimization of synthetic methodologies.
Electronic Structure Calculations for Understanding Stereoelectronic Effects
Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons on the structure and reactivity of molecules, are paramount in glycosylation chemistry. mdpi.comethernet.edu.et The anomeric effect, for example, plays a significant role in stabilizing the ground state of glycosyl donors and influencing the geometry of transition states. nih.gov
Electronic structure calculations, typically performed using QM methods, can provide a detailed picture of the electron distribution within a d-mannopyranosyl silyl ether molecule. By analyzing molecular orbitals and charge distributions, chemists can gain a deeper understanding of how stereoelectronic effects govern reactivity. For instance, the orientation of the silyl ether protecting groups can influence the electron density at the anomeric carbon and the adjacent ring oxygen, thereby modulating the molecule's susceptibility to activation and nucleophilic attack. These calculations can help to rationalize experimentally observed stereoselectivities and guide the design of donors with enhanced selectivity. mdpi.com
In Silico Design of Novel D-Mannosylation Reagents and Methodologies
The ultimate goal of computational studies in this area is to move from explanation to prediction and design. In silico design involves using computational models to propose new reagents and reaction conditions with desired properties. acs.orgnih.gov
For d-mannosylation, this could involve:
Virtual Screening of Protecting Groups: Computational models can be used to screen a virtual library of different silyl ether protecting groups to identify those that are predicted to enhance a desired stereoselectivity or reactivity.
Designing Chiral Auxiliaries: Computational methods can aid in the design of novel chiral auxiliaries that can be attached to the d-mannopyranosyl silyl ether scaffold to control the stereochemical outcome of glycosylation. universiteitleiden.nl
Machine Learning Models: By training machine learning algorithms on existing experimental data, it is possible to develop predictive models that can forecast the stereoselectivity of a glycosylation reaction based on the structures of the donor, acceptor, and other reaction parameters. researchgate.netchemrxiv.org These models can then be used to guide the selection of optimal reaction conditions for a desired outcome.
The integration of these computational approaches holds immense promise for advancing the field of carbohydrate synthesis, enabling the rational design of efficient and stereoselective methods for the construction of complex mannosylated structures.
Advanced Analytical and Spectroscopic Methodologies for D Mannopyranosyl Silyl Ethers
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of carbohydrate derivatives in solution. acs.orgscribd.com For complex molecules like silylated D-mannopyranose, where spectral overlap is common in one-dimensional (1D) spectra, advanced multi-dimensional NMR methods are indispensable. omicsonline.orgmdpi.com
Application of Advanced 2D and 3D NMR Techniques for Structural Elucidation of Complex Derivatizations
The derivatization of D-mannopyranose with silylating agents can result in a mixture of products, including different anomers (α and β) and isomers with varying degrees of silylation. Two-dimensional (2D) and three-dimensional (3D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and thus determining the precise structure of these derivatives. rsc.orgrsc.org
Key 2D NMR techniques employed include:
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the mannose ring, allowing for the tracing of the proton connectivity network. scribd.comipb.pt This is fundamental for assigning protons on adjacent carbon atoms.
Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY reveals correlations between all protons within a single spin system, even if they are not directly coupled. ipb.pt This is particularly useful for identifying all the protons belonging to a specific mannose ring in a complex spectrum. mdpi.comipb.pt
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a map of ¹H-¹³C one-bond connectivities. omicsonline.orgrsc.org It is essential for assigning the carbon signals of the mannose backbone. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). omicsonline.orgrsc.org This is critical for identifying the positions of silyl (B83357) groups by observing correlations between the protons of the mannose ring and the silicon-attached methyl carbons. It is also instrumental in determining glycosidic linkages in oligosaccharides. mdpi.com
The comprehensive data from these experiments allow for the complete and unambiguous assignment of the chemical structure of D-mannopyranosyl silyl ether derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a D-Mannopyranose Derivative Note: This table is illustrative. Actual chemical shifts for silylated derivatives will vary based on the specific silyl group, solvent, and degree of substitution. The data shown is based on principles of carbohydrate NMR.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| H-1 (Anomeric) | ~4.8-5.2 | ~98-102 | COSY with H-2; HMBC to C-2, C-5 |
| H-2 | ~3.8-4.1 | ~70-74 | COSY with H-1, H-3 |
| H-3 | ~3.6-3.9 | ~71-75 | COSY with H-2, H-4 |
| H-4 | ~3.5-3.8 | ~67-70 | COSY with H-3, H-5 |
| H-5 | ~3.7-4.0 | ~72-76 | COSY with H-4, H-6a, H-6b |
| H-6a, H-6b | ~3.6-3.9 | ~61-64 | COSY with H-5 |
| TMS Protons | ~0.1-0.3 | ~ -1 to 2 | HMBC to attached Oxygen's Carbon |
NMR-Based Mechanistic Probes (e.g., Kinetic Isotope Effect (KIE) Studies)
NMR spectroscopy is also a valuable tool for investigating reaction mechanisms. The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom with one of its heavier isotopes leads to a change in the reaction rate. princeton.edu Measuring KIEs can provide detailed information about the transition state of a reaction. princeton.edunih.gov
For reactions like silylation, a ¹³C KIE can be measured at the anomeric carbon (C-1) to distinguish between different mechanistic pathways (e.g., associative Sₙ2-like vs. dissociative Sₙ1-like). nih.gov High-field NMR can be used to measure the subtle changes in isotopic ratios at natural abundance as a reaction progresses. princeton.edunih.gov By monitoring the ¹³C signals of the starting material and product over time, the KIE can be determined. This method avoids the need for expensive and time-consuming synthesis of isotopically enriched starting materials. nih.gov While specific KIE studies on the silylation of D-mannopyranose are not extensively documented in readily available literature, the principles have been applied to related glycosylation reactions, demonstrating the power of this NMR-based approach to elucidate reaction mechanisms. nih.govuni-muenchen.de
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone for the analysis of volatile derivatives like trimethylsilyl (B98337) ethers of carbohydrates. nih.govresearchgate.net It provides information on molecular weight and, through the analysis of fragmentation patterns, crucial structural details. nih.gov
Characterization of Fragmentation Patterns of D-Mannopyranosyl Silyl Ether Derivatives
Under electron ionization (EI) in a mass spectrometer, trimethylsilylated (TMS) D-mannopyranose undergoes predictable fragmentation. The resulting mass spectrum contains a series of characteristic ions that act as a fingerprint for the compound. researchgate.netlookchem.com
Analysis of these fragments helps to confirm the hexose (B10828440) nature of the sugar and provides clues about its structure. Fragmentation often begins at the glycosidic linkage in disaccharides or involves cleavages of the pyranose ring and losses of TMS groups (as trimethylsilanol, TMSOH) in monosaccharides. researchgate.net For TMS-derivatized hexopyranoses like mannose, several key fragment ions are consistently observed.
Table 2: Characteristic Mass Fragments of Trimethylsilylated Hexopyranoses (e.g., Mannose) in GC-EI-MS
| m/z (mass-to-charge ratio) | Proposed Ion Structure/Origin | Significance |
| 73 | [Si(CH₃)₃]⁺ | Ubiquitous fragment indicating a TMS derivative. |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | Common rearrangement ion in polysilylated compounds. |
| 204 | [C₇H₁₆O₂Si₂]⁺ | Cyclic ion from cleavage of the pyranose ring. Highly characteristic of hexopyranoses. |
| 217 | [C₈H₁₇O₃Si₂]⁺ | Fragment containing C-1 to C-3 (or C-4 to C-6). Characteristic of hexopyranoses. |
| 361 | [M - 90 - CH₂OTMS]⁺ | Arises from loss of TMSOH (90 Da) and the C-6 group. A stable ion characteristic of a glycosylated sugar ring. researchgate.net |
These fragmentation patterns are generally independent of the anomeric configuration (α or β) but can be influenced by the positions of the silyl groups in partially silylated derivatives. researchgate.net
Isotopic Labeling Strategies for Mechanistic Insights in Silylation and Related Reactions
Isotopic labeling is a powerful strategy used in conjunction with MS and NMR to trace the pathways of atoms through a reaction and to elucidate mechanisms. bohrium.comnih.gov In the context of D-mannopyranosyl silyl ethers, labeling can be used to understand both the silylation process itself and the subsequent fragmentation in the mass spectrometer.
One common approach is to use deuterated silylating agents, such as N,O-Bis(trimethylsilyl-d₉)trifluoroacetamide (BSTFA-d₉). researchgate.net When a molecule is derivatized with a deuterated silyl group (TMS-d₉), each TMS group adds 9 mass units more than a standard TMS group. By comparing the mass spectrum of the deuterated derivative with the non-deuterated one, the number of silyl groups in the parent ion and in each fragment can be determined unequivocally. This helps to validate proposed fragmentation pathways.
For studying metabolic pathways, stable isotopes like ¹³C or deuterium (B1214612) (²H) can be incorporated into the mannose molecule itself. nih.govacs.org For instance, cells can be grown with [1,2-¹³C]mannose, and the resulting labeled glycoproteins can be analyzed by GC-MS to trace the metabolic fate of the mannose. nih.gov This approach, while more focused on biosynthesis, demonstrates the utility of isotopic labeling for understanding reactions involving mannose. The combination of isotopic labeling with advanced mass spectrometry provides unambiguous evidence for reaction mechanisms and molecular structure. washington.edunih.govsilantes.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for d-Mannopyranosyl TMS ether?
- Methodological Answer : The synthesis typically involves glycosylation reactions using Lewis acid catalysts (e.g., BF₃·Et₂O) to activate mannopyranosyl donors. For example, β-D-mannopyranosyl fluoride derivatives react with thiophenol under catalytic conditions, followed by TMS ether protection . Purification often employs column chromatography (silica gel) and recrystallization, with structural confirmation via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
-
NMR Spectroscopy : Assignments of anomeric protons (δ ~5.2–5.5 ppm for α-mannopyranosyl) and TMS-protected hydroxyl groups (δ ~0.1–0.3 ppm for Si-CH₃) are key. Coupling constants (e.g., J₁,₂ ~1–3 Hz for α-linked mannose) confirm stereochemistry .
-
Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns, validated against theoretical calculations .
-
GC-MS : TMS ether derivatives show characteristic fragmentation ions (e.g., m/z 73 for TMS groups) (Table 1) .
Table 1 : GC-MS Fragmentation Patterns of TMS Ether Derivatives
Fragment Ion (m/z) Structural Assignment 73 TMS group (Si(CH₃)₃) 147 C-O-TMS cleavage 205 Glycerol backbone
Q. How is this compound used in glycosylation reactions?
- Methodological Answer : The TMS group protects hydroxyl moieties during glycosylation, enabling regioselective coupling. For example, in enzymatic synthesis, TMS-protected mannopyranosides are coupled with acceptors (e.g., allyl glycosides) using glycosyltransferases. Reaction progress is monitored via TLC, with deprotection using acidic resins (e.g., Dowex 50WX8) .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O vs. TMSOTf) for donor activation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) enhance anomeric selectivity.
- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions (e.g., hydrolysis) .
- Statistical Tools : Use Design of Experiments (DoE) to analyze variables (catalyst loading, solvent ratio) and their impact on yield .
Q. How to resolve contradictions in NMR data for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference chemical shifts with published data (e.g., δ 100.6–100.8 ppm for C1 in β-mannopyranosyl ).
- Decoupling Experiments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
- Dynamic Effects : Account for conformational flexibility (e.g., chair vs. boat forms) via variable-temperature NMR .
Q. What role does DFT play in studying this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing TMS groups lower LUMO energy, enhancing electrophilicity at the anomeric center. Basis sets (e.g., B3LYP/6-311+G(d,p)) validate experimental NMR shifts within ±2 ppm .
Q. How to analyze discrepancies in reported antimicrobial activities of mannopyranoside derivatives?
- Methodological Answer :
- Strain-Specificity : Compare MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains .
- Structural Modifications : Correlate activity with acyl chain length (e.g., lauroyl vs. cinnamoyl groups) .
- Statistical Validation : Apply ANOVA to assess significance of differences across studies (p < 0.05) .
Q. What methodologies are used for ADMET prediction of this compound derivatives?
- Methodological Answer :
- In Silico Tools : Use PASS Online for toxicity prediction and SwissADME for bioavailability parameters (e.g., LogP, topological polar surface area) .
- Experimental Validation : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic degradation rates .
Data Interpretation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
